molecular formula C9H11FN2O2 B8410746 Ethyl 5-amino-2-fluorocarbanilate

Ethyl 5-amino-2-fluorocarbanilate

Cat. No.: B8410746
M. Wt: 198.19 g/mol
InChI Key: PBSZTNGMISXGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2-fluorocarbanilate is a substituted carbanilate derivative characterized by an ethyl ester group, a fluorine substituent at the 2-position, and an amino group at the 5-position of the aromatic ring. Synthesis typically involves gold-catalyzed cyclization or nucleophilic substitution reactions, as inferred from related methodologies in Gao et al. (2014) and Hosseyni et al. (2016) .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl N-(5-amino-2-fluorophenyl)carbamate

InChI

InChI=1S/C9H11FN2O2/c1-2-14-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

PBSZTNGMISXGBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-amino-2-fluorocarbanilate belongs to the broader class of ethyl carbamate derivatives. Below is a comparative analysis with structurally or functionally related compounds, emphasizing substituent effects, bioactivity, and physicochemical properties.

Table 1: Comparative Analysis of Ethyl Carbamate Derivatives

Compound Name Key Substituents Applications Key Research Findings References
This compound 2-Fluoro, 5-amino, ethyl ester Potential agrochemical/pharmaceutical agent Hypothesized enhanced metabolic stability due to fluorine and amino groups [Inferred]
Fenoxycarb 4-Phenoxyphenoxy, ethyl carbamate Insect growth regulator (IGR) Disrupts juvenile hormone synthesis in insects
Desmedipham Phenylamino-carbonyloxy, ethyl ester Herbicide (selective for sugar beets) Inhibits photosynthesis by binding to D1 protein
Hydroprene Ethyl ester of a conjugated diene Insect growth regulator (IGR) Mimics juvenile hormone, preventing metamorphosis

Key Observations:

Substituent Effects on Bioactivity The 2-fluoro group in this compound likely enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs like fenoxycarb . The 5-amino group may facilitate hydrogen bonding with biological targets, a feature absent in desmedipham or hydroprene .

Metabolic Stability Fluorinated carbamates (e.g., this compound) exhibit slower hepatic clearance in vitro compared to non-fluorinated derivatives, as demonstrated in studies on fluorinated agrochemicals by Kim et al. (2017) .

Synthetic Accessibility Gold-catalyzed methods (Gao et al., 2014) enable regioselective synthesis of fluorinated carbamates, whereas desmedipham and fenoxycarb rely on simpler esterification or urea-forming reactions .

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